molecular formula C15H21N3OS B5775905 1-[(2,4-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide

1-[(2,4-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide

Cat. No.: B5775905
M. Wt: 291.4 g/mol
InChI Key: GFDGGZDAGNODDB-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide is a chemical compound with the molecular formula C15H21N3OS. It is known for its unique structure, which includes a piperidine ring substituted with a carboxamide group and a dimethylphenylcarbamothioyl moiety.

Preparation Methods

The synthesis of 1-[(2,4-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with 2,4-dimethylphenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

1-[(2,4-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2,4-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,4-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenases (COX-1 and COX-2), which play a role in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation and provide therapeutic benefits. Additionally, it may interact with other molecular targets, such as receptors and ion channels, to exert its effects .

Comparison with Similar Compounds

1-[(2,4-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-[(2,4-Dimethylphenyl)carbamothioyl]piperidine-4-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.

    1-[(2,4-Dimethylphenyl)carbamothioyl]piperidine-4-thioamide: This compound features a thioamide group in place of the carboxamide group.

    1-[(2,4-Dimethylphenyl)carbamothioyl]piperidine-4-amine: This compound has an amine group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2,4-dimethylphenyl)carbamothioyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-10-3-4-13(11(2)9-10)17-15(20)18-7-5-12(6-8-18)14(16)19/h3-4,9,12H,5-8H2,1-2H3,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDGGZDAGNODDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)N2CCC(CC2)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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